tert-butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate: is a synthetic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and an aminocyclohexyl moiety.
Preparation Methods
The synthesis of tert-butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: The tert-butyl group is typically introduced using tert-butyl chloroformate in the presence of a base.
Attachment of the aminocyclohexyl moiety: This step involves the reaction of the piperidine derivative with an aminocyclohexyl compound under suitable conditions to form the final product.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using flow microreactor systems for efficient and scalable synthesis .
Chemical Reactions Analysis
tert-butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the aminocyclohexyl moiety can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate has shown promising results in preclinical studies for various diseases such as multiple sclerosis, Alzheimer’s disease, and neuropathic pain. Its applications in scientific research include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as N-methyl-D-aspartate receptors (NMDAR) and voltage-gated sodium channels (VGSCs).
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate involves its interaction with specific molecular targets. It has been found to interact with N-methyl-D-aspartate receptors (NMDAR), alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPAR), and voltage-gated sodium channels (VGSCs). These interactions modulate the activity of these receptors and channels, leading to various physiological effects.
Comparison with Similar Compounds
tert-butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar in structure but with different functional groups, leading to different reactivity and applications.
tert-butyl 4-oxopiperidine-1-carboxylate: Another related compound with a different functional group, used in different chemical transformations.
tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: A compound with a bromophenyl group, used in different research applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a variety of biological targets and exhibit potential therapeutic effects.
Properties
IUPAC Name |
tert-butyl 4-(4-aminocyclohexyl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h12-14H,4-11,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIJBKZWMJWWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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